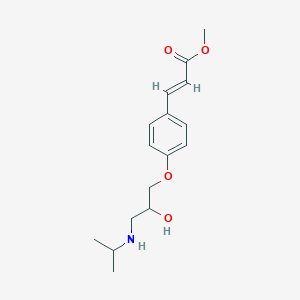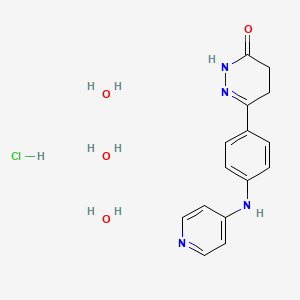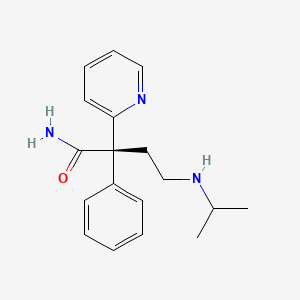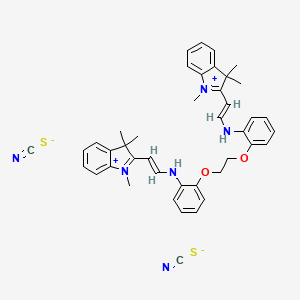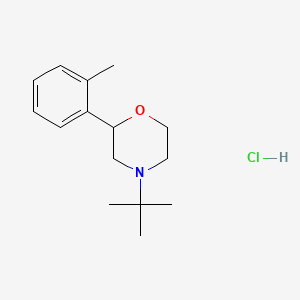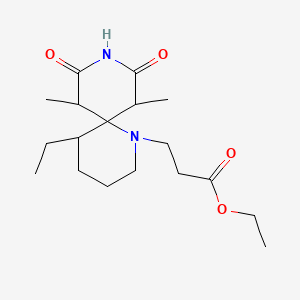
alpha,alpha'-(Iminodicarbonyl)bis(alpha-ethyl-1-piperidinepropionic acid) diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha,alpha’-(Iminodicarbonyl)bis(alpha-ethyl-1-piperidinepropionic acid) diethyl ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring, which is a common motif in many biologically active molecules, and is characterized by the presence of ester and imine functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha,alpha’-(Iminodicarbonyl)bis(alpha-ethyl-1-piperidinepropionic acid) diethyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ester groups through esterification reactions. The imine group is then introduced via a condensation reaction between an amine and a carbonyl compound.
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Imine Formation: The final step involves the condensation of the esterified piperidine with an aldehyde or ketone to form the imine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha,alpha’-(Iminodicarbonyl)bis(alpha-ethyl-1-piperidinepropionic acid) diethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.
Reduction: Amines resulting from the reduction of the imine group.
Substitution: Substituted esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Alpha,alpha’-(Iminodicarbonyl)bis(alpha-ethyl-1-piperidinepropionic acid) diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which alpha,alpha’-(Iminodicarbonyl)bis(alpha-ethyl-1-piperidinepropionic acid) diethyl ester exerts its effects involves interactions with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in proteins, potentially modulating their activity. The ester groups may also participate in hydrolysis reactions, releasing active metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Alpha,alpha’-(Iminodicarbonyl)bis(alpha-methyl-1-piperidinepropionic acid) diethyl ester
- Alpha,alpha’-(Iminodicarbonyl)bis(alpha-ethyl-1-piperidinebutanoic acid) diethyl ester
Uniqueness
Alpha,alpha’-(Iminodicarbonyl)bis(alpha-ethyl-1-piperidinepropionic acid) diethyl ester is unique due to its specific combination of functional groups and the presence of the piperidine ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
96770-21-7 |
|---|---|
Molekularformel |
C18H30N2O4 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
ethyl 3-(5-ethyl-7,11-dimethyl-8,10-dioxo-1,9-diazaspiro[5.5]undecan-1-yl)propanoate |
InChI |
InChI=1S/C18H30N2O4/c1-5-14-8-7-10-20(11-9-15(21)24-6-2)18(14)12(3)16(22)19-17(23)13(18)4/h12-14H,5-11H2,1-4H3,(H,19,22,23) |
InChI-Schlüssel |
DSFRTJPGKUHQNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CCCN(C12C(C(=O)NC(=O)C2C)C)CCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


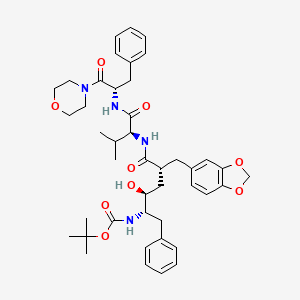
![2-[(1-benzylpyridin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one](/img/structure/B12774866.png)
![ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate](/img/structure/B12774873.png)


